CP 94253 hydrochloride
Overview
Description
CP 94253 hydrochloride is a potent and selective serotonin 5-HT1B receptor agonist . It has a molecular formula of C15H20ClN3O and a molecular weight of 293.795 g/mol . The IUPAC name for this compound is 5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine hydrochloride .
Molecular Structure Analysis
The molecular structure of CP 94253 hydrochloride consists of a pyrrolo[3,2-b]pyridine core with a propoxy group at the 5-position and a tetrahydropyridinyl group at the 3-position . The compound also includes a hydrochloride group .Physical And Chemical Properties Analysis
CP 94253 hydrochloride is a solid compound . It has a light yellow to yellow color . The compound is soluble in water (7.34 mg/mL) and DMSO (29.38 mg/mL) .Scientific Research Applications
Neuroprotective Effects
Several studies have explored the neuroprotective effects of CP 94253 hydrochloride. It has been found to exhibit potential neuroprotective properties against ischemic brain injury through various mechanisms, including reducing oxidative stress and inflammation (Hosseinzadeh et al., 2018). Additionally, CP 94253 hydrochloride has shown promise in attenuating neuronal damage and improving functional outcomes following brain injury (Hosseinzadeh et al., 2018).
Anxiolytic Effects
Research indicates that CP 94253 hydrochloride may possess anxiolytic properties. Studies have demonstrated its potential to reduce anxiety-like behaviors in animal models, suggesting its efficacy as an anxiolytic agent (Schreiber et al., 2006)
Analgesic Effects
CP 94253 hydrochloride has been investigated for its analgesic effects in preclinical studies. Research suggests that it may modulate pain perception and alleviate pain symptoms in animal models, indicating its potential utility as an analgesic agent (Manning et al., 2001)
Anti-Inflammatory Properties
Studies have suggested that CP 94253 hydrochloride exhibits anti-inflammatory effects. It has been shown to suppress inflammation in various experimental models, highlighting its potential therapeutic application in inflammatory conditions (Marsicano et al., 2002).
Modulation of Neurotransmitter Release
CP 94253 hydrochloride has been investigated for its role in modulating neurotransmitter release. Research suggests that it may influence the release of neurotransmitters such as dopamine and serotonin, potentially contributing to its pharmacological effects (Cheer et al., 1999)
Safety And Hazards
properties
IUPAC Name |
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11;/h3-5,10,16-17H,2,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIOXKQIZCVXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336802 | |
Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CP 94253 hydrochloride | |
CAS RN |
845861-39-4 | |
Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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